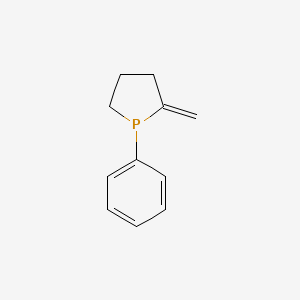

1-Phenyl-2-methylenephospholane

Description

1-Phenyl-2-methylenephospholane is a phosphorus-containing heterocyclic compound featuring a five-membered phospholane ring with a phenyl substituent at the 1-position and a methylene group at the 2-position.

Properties

Molecular Formula |

C11H13P |

|---|---|

Molecular Weight |

176.19 g/mol |

IUPAC Name |

2-methylidene-1-phenylphospholane |

InChI |

InChI=1S/C11H13P/c1-10-6-5-9-12(10)11-7-3-2-4-8-11/h2-4,7-8H,1,5-6,9H2 |

InChI Key |

FUZQAWSNCGYZIS-UHFFFAOYSA-N |

Canonical SMILES |

C=C1CCCP1C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

(2-Hydroxybenzoylmethylene)triphenylphosphorane (C₂₆H₂₁O₂P)

Structural Differences :

- Core Framework: Unlike 1-phenyl-2-methylenephospholane’s phospholane ring, this compound contains a triphenylphosphoranylidene group bonded to a 2-hydroxyphenyl-substituted ethanone. The absence of a cyclic phosphorus structure distinguishes its steric and electronic properties.

- Substituents : The 2-hydroxyphenyl group introduces hydrogen-bonding capability and acidity, which are absent in this compound.

Data Table :

| Property | This compound | (2-Hydroxybenzoylmethylene)triphenylphosphorane |

|---|---|---|

| Molecular Formula | Not explicitly provided | C₂₆H₂₁O₂P |

| Key Functional Groups | Phospholane ring, methylene | Triphenylphosphoranylidene, 2-hydroxyphenyl |

| Purity | Not specified | 98% |

| Applications | Catalysis, ligand design | Organic synthesis, ylide-mediated reactions |

1-Phenyl-2-aminopropane Derivatives

Structural and Functional Contrast :

- Chemical Class: These derivatives (e.g., 1-phenyl-1-chloro-2-methylaminopropane) belong to the amine family, lacking phosphorus. Their synthesis and reactivity focus on N-substitution and electrophilic reactions, diverging from the phosphorus-centered chemistry of this compound .

- Synthetic Relevance: The German Patent No. 819,400 describes methods for preparing 1-phenyl-2-aminopropane derivatives, highlighting their role in pharmaceutical intermediates (e.g., methamphetamine precursors). This contrasts with the organophosphorus applications of the target compound .

Data Table :

| Property | This compound | 1-Phenyl-2-aminopropane Derivatives |

|---|---|---|

| Core Element | Phosphorus | Nitrogen (amine) |

| Reactivity Focus | Ylide formation, coordination | N-alkylation, salt formation |

| Industrial Relevance | Catalysis, materials science | Pharmaceuticals, illicit drug synthesis |

Key Research Findings and Implications

- Phosphorus Environment : The cyclic phospholane structure in this compound likely confers greater ring strain and electron density at phosphorus compared to acyclic analogs like (2-Hydroxybenzoylmethylene)triphenylphosphorane. This could enhance its utility in asymmetric catalysis or as a precursor to phosphorus-based polymers .

- Functional Group Synergy : The phenyl group in both compounds improves aromatic stabilization, but the hydroxy group in the triphenylphosphorane derivative introduces additional polarity and reactivity pathways absent in the phospholane .

- Divergent Applications : While phosphorus-ylides are pivotal in organic synthesis, amine derivatives are entrenched in medicinal chemistry, underscoring the importance of structural tailoring for target applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.